N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Description
N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a thioacetamide linker and aryl substituents. Its synthesis typically involves refluxing intermediates like 2-chloro-N-(4-chlorophenyl)acetamide with pyrazolo[1,5-a]pyrazine precursors in ethanol, yielding pale crystals with high efficiency (85% yield) . The 4-chlorophenyl and 4-methylphenyl groups confer distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c1-14-2-4-15(5-3-14)18-12-19-21(23-10-11-26(19)25-18)28-13-20(27)24-17-8-6-16(22)7-9-17/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWIGZSBCVAZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations
The compound shares a pyrazolo[1,5-a]pyrazine core with analogs but differs in substituent positioning and functional groups:
Key Observations :
Yield and Efficiency :
- The target compound achieves 85% yield under optimized reflux conditions .
- Pyrazolopyrimidine carboxamides (e.g., 18k) show lower yields (68–76%) due to steric hindrance from bulky substituents .
Physicochemical Properties
Thermal Stability and Crystallinity
Trends :
Enzyme Inhibition Profiles
- MAO-B and AChE Inhibition : Acetamide derivatives with 4-chlorophenyl groups (e.g., compound 2 in ) show IC₅₀ values of 0.028 mM for MAO-A, highlighting selectivity for neurological targets .
- Anticancer Activity : Pyrazolo-triazines with dichloromethyl groups inhibit cancer cell lines (e.g., HCT-116) via apoptosis induction .
- Analgesic Effects : Thiazole-pyrazole hybrids (e.g., 8c and 8e in ) exhibit moderate analgesic activity through COX-2 modulation .
Structure-Activity Relationships (SAR)
- 4-Substituted Aryl Groups : 4-Methylphenyl enhances lipophilicity, improving blood-brain barrier penetration, while 4-chlorophenyl boosts enzyme binding affinity .
- Thioether vs. Oxygen Linkers : Thioether analogs (e.g., the target compound) resist oxidative metabolism better than ether-linked derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
